molecular formula C20H30D4O6 B127254 Thromboxane B2-d4 CAS No. 1346112-79-5

Thromboxane B2-d4

Cat. No. B127254
M. Wt: 374.5 g/mol
InChI Key: XNRNNGPBEPRNAR-LCGOHBJFSA-N
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Description

Thromboxane B2 (TxB2) is a stable nonenzymatic hydrolysis product of thromboxane A2 (TxA2), which is a biologically active compound derived from prostaglandin endoperoxides. TxA2 is an unstable intermediate that plays a crucial role in platelet aggregation and is implicated in various physiological and pathological processes, including allergic responses and the metastatic process of cancers .

Synthesis Analysis

The synthesis of TxB2 has been approached through various methods. One study describes a 12-step asymmetric synthesis of TxB2 from 2,5-dimethoxytetrahydrofuran, which involves an organocatalytic aldol reaction and a highly Z-selective Wittig olefination . Another synthesis method reported uses intermolecular ketalization followed by ring-closing metathesis, with key steps including Sharpless asymmetric epoxidation and Mitsunobu lactonization . These synthetic approaches are significant for the study of TxB2's biological activity and for the development of therapeutic agents.

Molecular Structure Analysis

The molecular structure of TxB2 includes an oxane ring, as indicated by the trapping of the intermediate TxA2 in the presence of methanol, ethanol, or sodium azide. This intermediate lacks the hemiacetal hydroxyl group present in TxB2 . The mass spectrum of TxB2 formed from endogenous precursors in brain tissue was found to be identical to that formed from arachidonic acid by guinea pig lung and human platelets, confirming the structural consistency of TxB2 across different biological sources .

Chemical Reactions Analysis

TxB2 is formed from the endogenous precursors during short incubations of guinea pig and rat cerebral cortex, and its formation can be stimulated by noradrenalin and inhibited by indomethacin and mercaptoethanol . The conversion of TxA2 to TxB2 is a nonenzymatic process that occurs rapidly in vivo, and TxB2 itself can be further metabolized to other compounds such as 11-dehydro-TxB2, which has been found to be a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils .

Physical and Chemical Properties Analysis

The physical and chemical properties of TxB2 have been studied using various analytical techniques. Gas-liquid chromatography-mass spectrometry (GC-MS) has been employed to examine the properties of TxB2 derivatives and for the detection of TxB2 in biological samples such as semen and human aorta . A radiochemical assay has been developed for the measurement of TxB2 produced by platelets from arachidonic acid, which is suitable for measuring TxA2 trapped as 11-mono-O-methylthromboxane B2 . Additionally, a GC-MS method using a stable isotope internal standard has been developed for the quantitation of TxB2, which allows for accurate measurement of cellular biosynthesis of TxB2 in whole blood or platelet-rich plasma10.

Scientific Research Applications

1. Role in Cardiopulmonary Dysfunction and Acute Lung Injury

Thromboxane A2 is implicated in the pathophysiology of acute lung injury. Research by Westphal et al. (2005) demonstrated that selective thromboxane A2 synthase inhibition could alleviate cardiovascular and pulmonary dysfunction in smoke inhalation injury. This suggests that targeting thromboxane B2 pathways might be a therapeutic approach in related conditions.

2. Thromboxane B2 in Platelet Function Assessment

Thromboxane B2 (TxB2) and its metabolites are used as prognostic risk markers of platelet activation in cardiovascular diseases. Sadílková et al. (2012) found that the purification step in enzyme immunosorbent assay (EIA) measurements of TxB2 and 11-dehydrothromboxane B2 does not significantly affect the results, facilitating easier and more reliable basic screening of platelet function.

3. Thromboxane B2's Influence on Hepatocyte Apoptosis

Research by Hrushka et al. (2006) has shown that thromboxanes, including Tx B2, can affect cell death, particularly hepatocyte apoptosis. Exogenous Tx B2 increased the amount of hepatocytes with early stages of apoptosis, indicating a potential role in liver injury mechanisms.

4. Thromboxane B2 in Cardiovascular Disease and Stroke

Patrono & Rocca (2019) discussed thromboxane A2 as a mediator in pathophysiological processes like hemostasis, atherothrombosis, and inflammation. They emphasized the assessment of thromboxane B2 as a non-invasive index of platelet activation, which is crucial in understanding cardiovascular diseases and stroke.

5. Synthesis and Chemical Study

Marvin et al. (2007) provided insights into the total synthesis of thromboxane B2, highlighting key steps such as ketalization and ring-closing metathesis, which are significant for chemical studies and potential pharmaceutical applications. This research is available in "Organic letters".

6. Thromboxane B2 in Ischemic Stroke

Szczuko et al. (2021) in their review in "International Journal of Molecular Sciences" explored the role of thromboxane B2 in ischemic stroke, suggesting that high concentrations of TXB2 might be a risk factor for stroke. The study also discussed the therapeutic potential of aspirin in preventing stroke through its effect on thromboxane.

7. Thromboxane B2 and Prostate Cancer

A study by Kiely et al. (2021) indicated a distinct association of TXB2 with prostate cancer outcomes in African American men. Elevated TXB2 levels were linked to metastasis and lethal disease, offering a new perspective on the role of thromboxane in cancer.

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-LCGOHBJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thromboxane B2-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
P Maga, M Sanak, J Jawien, B Rewerska… - J Physiol …, 2016 - jpp.krakow.pl
… Each sample was mixed with the chemically identical internal deuterated standard 11-dehydro-thromboxane B2-d4 (9α,15S-dihydroxy-11oxothromba-5Z,13E-dien-1-oic-3,3,4,4-d4 acid…
Number of citations: 11 www.jpp.krakow.pl
A Ando, Y Satomi - Analytical Sciences, 2018 - jstage.jst.go.jp
A simple sample preparation method for eicosanoid was developed by the combination of deproteinization and nanoLC-ESI-MS/MS. Eicosanoids are a group of bioactive lipid mediators…
Number of citations: 10 www.jstage.jst.go.jp
M Ohba, K Saeki, T Koga, T Okuno, Y Kobayashi… - Biochemical and …, 2018 - Elsevier
Lipids are an energy source and key components of the cell membrane; however, they are also bioactive mediators of physiological and pathophysiological phenomena. Quantification …
Number of citations: 15 www.sciencedirect.com
A Toewe, L Balas, T Durand, G Geisslinger… - Analytica chimica …, 2018 - Elsevier
… -d4 and 134% for 11-dehydro-thromboxane B2-d4. Analog to the matrix effects, for recovery … 125% for 11-dehydro-thromboxane B2-d4. Results for both studies are collected in Table 2. …
Number of citations: 18 www.sciencedirect.com
Y Cai, Y Luo, N Dai, Y Yang, Y He, H Chen… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Fecal metabolomics analysis showed hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis (p = 1.10 × 10 −11 ). Hyperoxia blunted fecal linoleic acid metabolism (p = 0.008…
Number of citations: 4 www.ncbi.nlm.nih.gov
U Jain, P Poltronieri, V Fusco, E Primiceri - Frontiers in Microbiology - frontiersin.org
… for the metabolomic study was also performed, concluding that it affected significantly the production of certain metabolites such as less production of 11-dehydro Thromboxane B2-d4, …
Number of citations: 2 www.frontiersin.org
NZ Anita, N Forkan, R Kamal, MM Nguyen, D Yu… - …, 2021 - Elsevier
Background People with type 2 diabetes mellitus (T2DM) are at increased risk for depression. Both conditions are associated with disturbances in polyunsaturated fatty acids. Omega-3 …
Number of citations: 14 www.sciencedirect.com
S Herman, PE Khoonsari, A Tolf, J Steinmetz… - Theranostics, 2018 - ncbi.nlm.nih.gov
Molecular networks in neurological diseases are complex. Despite this fact, contemporary biomarkers are in most cases interpreted in isolation, leading to a significant loss of …
Number of citations: 37 www.ncbi.nlm.nih.gov
HK Knych, RM Arthur, DS McKemie… - Equine veterinary …, 2019 - Wiley Online Library
Background Flumetasone is a potent corticosteroid reportedly used in horses to decrease inflammation associated with strenuous exercise. There are currently no reports describing the …
Number of citations: 7 beva.onlinelibrary.wiley.com
JR Jensen, MH Pitcher, ZX Yuan, CE Ramsden… - … and Essential Fatty …, 2018 - Elsevier
Chronic pain is both a global public health concern and a serious source of personal suffering for which current treatments have limited efficacy. Recently, oxylipins derived from linoleic …
Number of citations: 15 www.sciencedirect.com

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